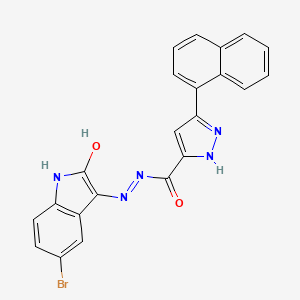
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H14BrN5O2 and its molecular weight is 460.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H16BrN5O3, with a molecular weight of 454.28 g/mol. The compound features a pyrazole ring, an indolinone moiety, and a naphthalene substituent, which are crucial for its biological activity.
1. Antimicrobial Activity
Pyrazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Studies indicate that modifications in the structure can enhance their effectiveness against various bacterial strains. For instance, compounds with similar scaffolds have demonstrated activity against E. coli and S. aureus, with some derivatives showing inhibition comparable to standard antibiotics .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely studied. Several studies have shown that these compounds can inhibit key inflammatory mediators and pathways, making them candidates for treating inflammatory diseases. For example, derivatives similar to this compound have demonstrated efficacy in reducing edema in animal models .
3. Anticancer Properties
Research has indicated that certain pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structural features have been tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancerous cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many pyrazole derivatives inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and proteases.
- Modulation of Signaling Pathways: These compounds can interfere with signaling pathways that promote cell proliferation and survival, particularly in cancer cells.
- Induction of Apoptosis: They may trigger programmed cell death in malignant cells through various pathways, including the mitochondrial pathway.
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN5O2/c23-13-8-9-17-16(10-13)20(22(30)24-17)27-28-21(29)19-11-18(25-26-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-11,24,30H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICCTNVHWVLFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














